molecular formula C21H24O8S B15202093 Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside

Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside

Cat. No.: B15202093
M. Wt: 436.5 g/mol
InChI Key: BBWKTKLCLZHSJW-XLSXTYDTSA-N
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Description

Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside is a complex organic compound commonly utilized in various fields of scientific research. This compound is derived from glucopyranoside and features a benzylidene group at the 4,6-positions and a p-toluenesulfonyl group at the 2-position. It is known for its role as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucopyranoside followed by selective sulfonylation. The process generally includes the following steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonylation process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside involves its role as a reactive intermediate. The p-toluenesulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The benzylidene group provides protection to the hydroxyl groups, allowing selective reactions at other positions on the glucopyranoside ring.

Comparison with Similar Compounds

Uniqueness: Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside is unique due to its specific substitution pattern, which allows for selective reactions and the synthesis of diverse derivatives. Its role as an intermediate in the synthesis of complex molecules makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C21H24O8S

Molecular Weight

436.5 g/mol

IUPAC Name

[(4aR,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C21H24O8S/c1-13-8-10-15(11-9-13)30(23,24)29-19-17(22)18-16(27-21(19)25-2)12-26-20(28-18)14-6-4-3-5-7-14/h3-11,16-22H,12H2,1-2H3/t16-,17+,18-,19-,20?,21+/m1/s1

InChI Key

BBWKTKLCLZHSJW-XLSXTYDTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@@H]2OC)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OC)O

Origin of Product

United States

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